

# Common synonyms for Ethyl 3-(pyridin-2-ylamino)propanoate.

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## Compound of Interest

Compound Name: Ethyl 3-(pyridin-2-ylamino)propanoate

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## An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate

This technical guide provides a comprehensive overview of **Ethyl 3-(pyridin-2-ylamino)propanoate**, a key intermediate in the synthesis of pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical synonyms, physical and chemical properties, synthesis and purification protocols, and its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

## Chemical Synonyms and Identification

**Ethyl 3-(pyridin-2-ylamino)propanoate** is known by several synonyms in scientific literature and chemical catalogs. Proper identification is crucial for accurate research and sourcing.

### Common Synonyms:

- ethyl 3-(2-pyridinylamino)propanoate[1]
- N-2-Pyridyl-beta-alanin ethyl ester[2]
- Ethyl 3-(2-pyridylamino)propanoate
- N-[2]Pyridyl-β-alanin-ethyl ester

- N-2-Pyridinyl-β-alanine ethyl ester[3][4]
- 3-(2-Pyridylamino)propionic Acid Ethyl Ester[5]
- Dabigatran Impurity 83
- Dabigatran Etexilate Impurity 90
- N-2-pyridin-B-alanine ethyl ester
- Dabigatran Etexilate Intermediate 4

Chemical Identifiers:

- CAS Number: 103041-38-9
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 194.23 g/mol [2][3]

## Physicochemical Properties

A summary of the key physical and chemical properties of **Ethyl 3-(pyridin-2-ylamino)propanoate** is presented in the table below.

Property	Value	Reference
Appearance	White to pale yellow solid/crystal	[1][2]
Melting Point	48-50 °C	
Boiling Point	125 °C at 0.2 mmHg	
Density	1.131 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Purity	Typically >98%	[5]
Solubility	Soluble in DMSO, Methanol	

# Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

A common and efficient method for the synthesis of **Ethyl 3-(pyridin-2-ylamino)propanoate** involves the reaction of 2-aminopyridine with ethyl acrylate.

## Experimental Protocol

This protocol is based on a method that utilizes trifluoromethanesulfonic acid as a catalyst.<sup>[6]</sup>

Materials:

- 2-Aminopyridine
- Ethyl acrylate
- Anhydrous ethanol (Solvent)
- Trifluoromethanesulfonic acid (Catalyst)
- Petroleum ether
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol.
- To this solution, add ethyl acrylate.
- Slowly add trifluoromethanesulfonic acid as a catalyst to the reaction mixture.
- Heat the mixture in an oil bath to a temperature of 120-160 °C under a nitrogen atmosphere.
- Allow the reaction to proceed for 16-20 hours.
- After the reaction is complete, cool the mixture to 35-40 °C.
- Wash the reaction mixture with petroleum ether.

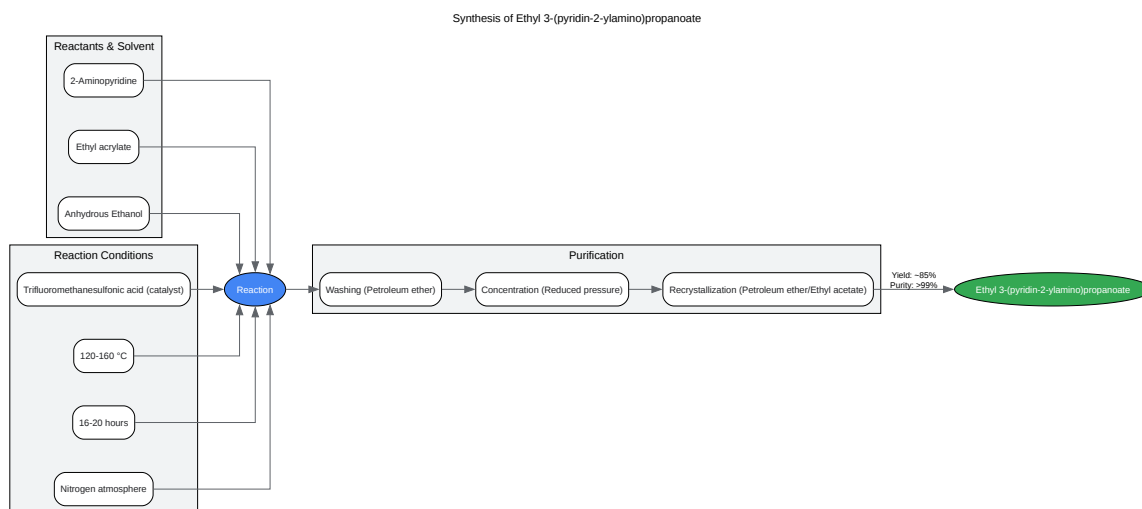
- Concentrate the washed solution under reduced pressure.
- The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate solvent system to yield white, flaky crystals of **Ethyl 3-(pyridin-2-ylamino)propanoate**.

Yield and Purity:

- Yield: Approximately 85%
- Purity: >99% (as determined by HPLC)

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Ethyl 3-(pyridin-2-ylamino)propanoate**.



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### Synthesis Workflow Diagram

## Role in Dabigatran Etexilate Synthesis

**Ethyl 3-(pyridin-2-ylamino)propanoate** is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used as an anticoagulant.

## Reaction Pathway

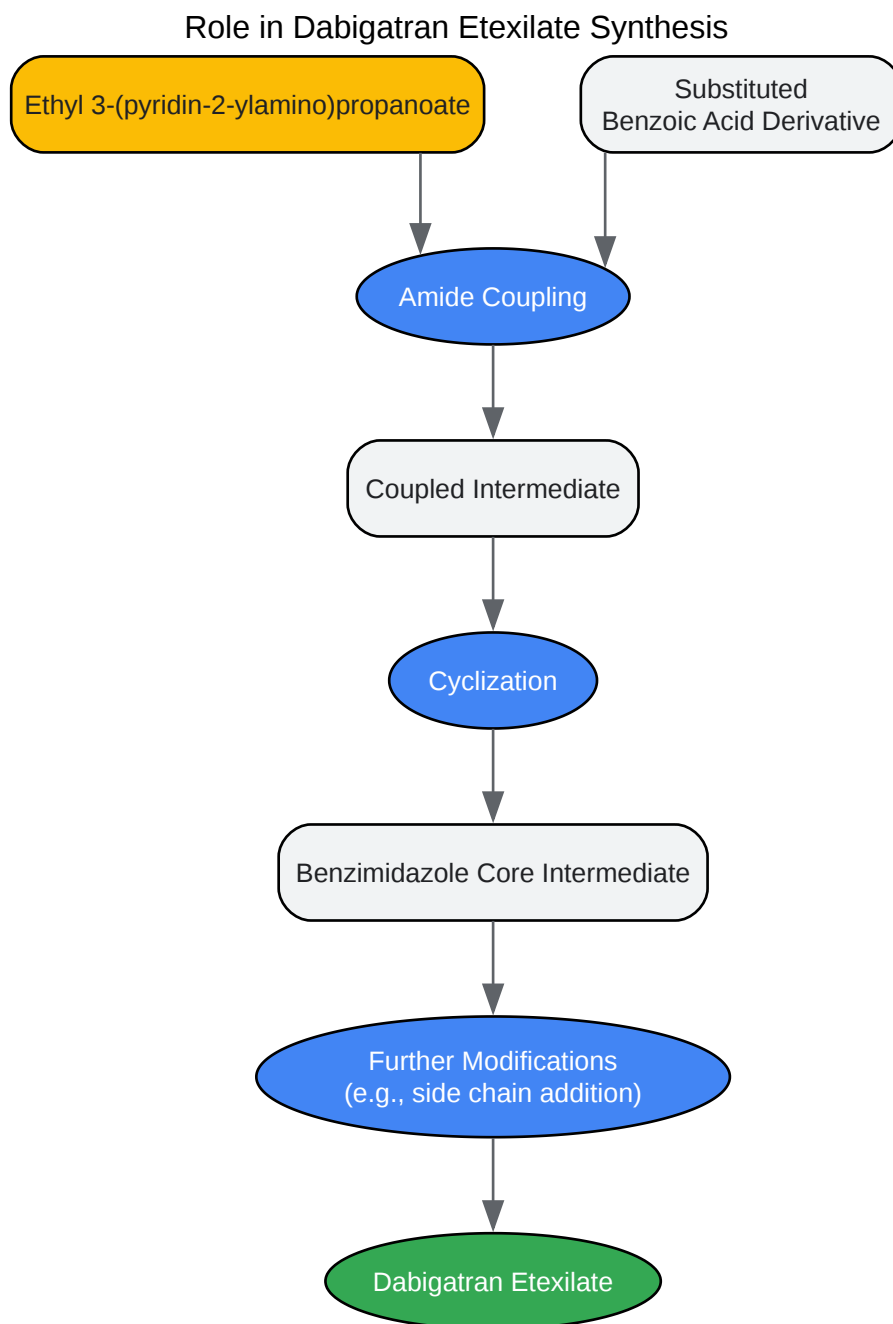
The synthesis of Dabigatran etexilate from **Ethyl 3-(pyridin-2-ylamino)propanoate** involves a multi-step process. A key step is the coupling of **Ethyl 3-(pyridin-2-ylamino)propanoate** with a substituted benzoic acid derivative.

General Reaction Scheme:

- **Amide Coupling:** **Ethyl 3-(pyridin-2-ylamino)propanoate** is coupled with 3-amino-4-(methylamino)benzoic acid derivatives.
- **Cyclization:** The resulting intermediate undergoes cyclization to form the benzimidazole core of Dabigatran.
- **Further Modifications:** Subsequent steps involve the addition of the hexyl chloroformate and conversion to the mesylate salt to yield the final active pharmaceutical ingredient.

## Dabigatran Synthesis Workflow

The following diagram outlines the logical flow of the synthesis of Dabigatran etexilate, highlighting the role of **Ethyl 3-(pyridin-2-ylamino)propanoate**.



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Dabigatran Etexilate Synthesis Pathway

## Biological Activity and Signaling Pathways

While primarily recognized as a pharmaceutical intermediate, **Ethyl 3-(pyridin-2-ylamino)propanoate** is a precursor to a biologically active molecule that targets the coagulation cascade.

## Thrombin Inhibition

Dabigatran, the active metabolite of Dabigatran etexilate, is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.

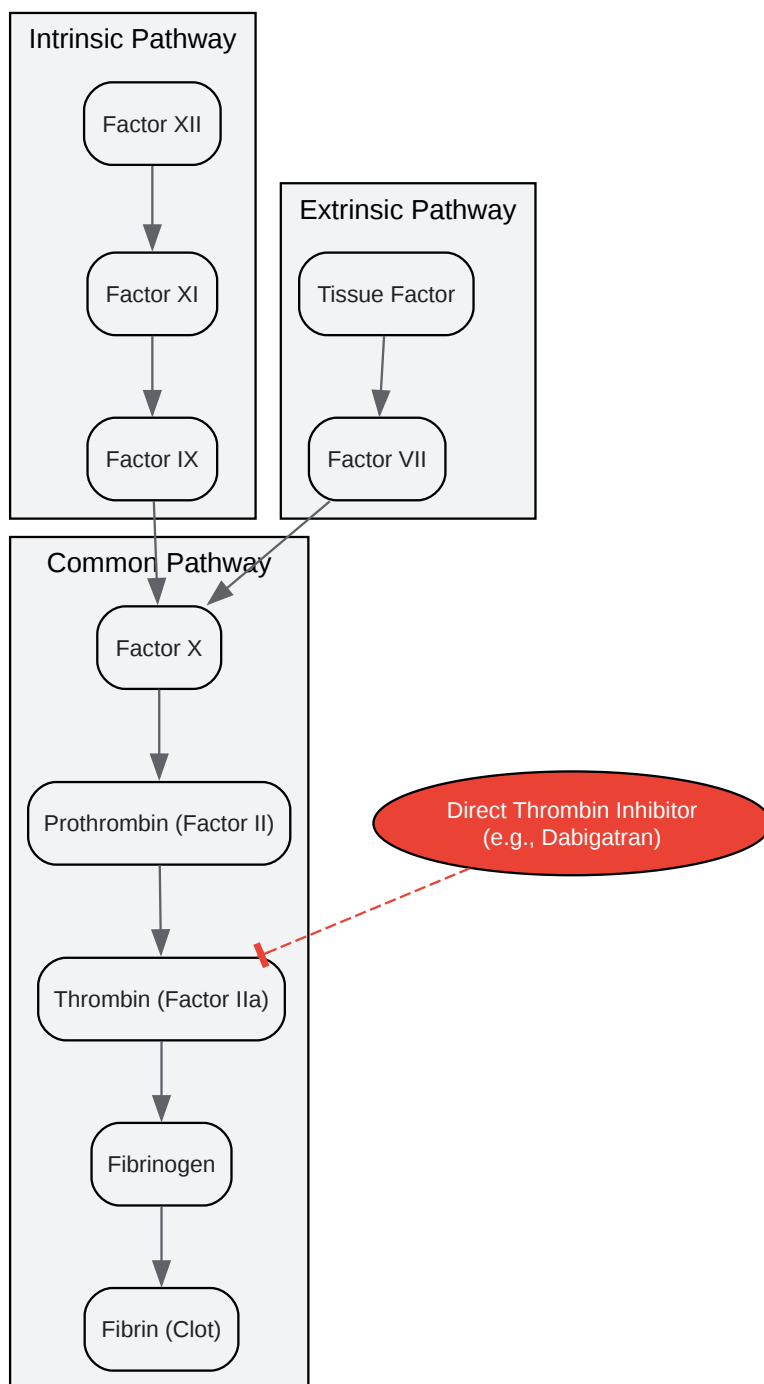
Mechanism of Action: Direct thrombin inhibitors bind to the active site of thrombin, blocking its interaction with fibrinogen and preventing clot formation. This action is independent of antithrombin III, a cofactor required for the action of heparins.

## Coagulation Cascade and Site of Action

The following diagram illustrates the coagulation cascade and the point of inhibition by direct thrombin inhibitors derived from **Ethyl 3-(pyridin-2-ylamino)propanoate**.



## Coagulation Cascade and Thrombin Inhibition

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## Site of Action in the Coagulation Cascade

## Other Reported Activities

Some sources have attributed other biological activities to **Ethyl 3-(pyridin-2-ylamino)propanoate**, including anticancer and anti-inflammatory properties. It has been suggested that its anticancer effects may arise from the inhibition of DNA synthesis, and its anti-inflammatory properties from the inhibition of platelet aggregation.[2] However, detailed mechanistic studies and signaling pathways for these activities specifically for **Ethyl 3-(pyridin-2-ylamino)propanoate** are not extensively documented in the available literature. Further research is required to fully elucidate these potential biological roles.

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